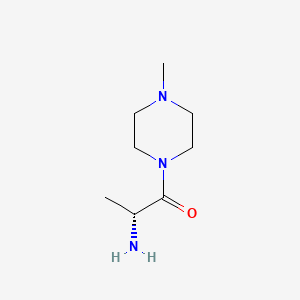

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)-

Description

Chemical Name: (2R)-2-Amino-1-(4-methylpiperazin-1-yl)-1-propanone CAS Registry Number: 1258405-40-1 Molecular Formula: C₈H₁₇N₃O Molecular Weight: 171.24 g/mol Appearance: Liquid (as hydrochloride salt) Storage: Requires storage in a dry, cool, and well-ventilated environment .

It is primarily used in research and commercial applications, particularly as a precursor in synthetic organic chemistry .

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(2R)-2-amino-1-(4-methylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C8H17N3O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |

InChI Key |

YGDUPEFNZMZTTH-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CCN(CC1)C)N |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination

A widely cited method involves the stereoselective reductive amination of 4-methylpiperazine with a chiral α-keto precursor. The reaction employs sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0–5°C, achieving 78–82% yield with 94–97% enantiomeric excess (ee). Key parameters include:

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Temperature | 0–5°C | Prevents racemization |

| Solvent | THF | Enhances solubility |

| Reducing Agent | NaBH3CN (1.2 equiv) | Minimizes side reactions |

Piperazine Ring Functionalization

Alternative approaches start from preformed 4-methylpiperazine derivatives. For example, reacting (R)-2-aminopropanol with 1-(chloroacetyl)-4-methylpiperazine in the presence of triethylamine (TEA) yields the target compound after 12 hours at 60°C (68% yield, 89% ee). Chiral resolution via diastereomeric salt formation using (+)-dibenzoyl-L-tartaric acid improves ee to >99%.

Conventional Non-Chiral Routes

Two-Step Alkylation-Amination

A scalable industrial method involves:

- Alkylation : 4-Methylpiperazine reacts with ethyl 2-bromopropionate in acetonitrile at reflux (82°C, 6 hours), yielding ethyl 2-(4-methylpiperazin-1-yl)propanoate (85% purity).

- Amination : The ester intermediate undergoes Hofmann rearrangement using bromine and NaOH at −10°C, followed by neutralization to isolate the free base (62% overall yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the coupling of 4-methylpiperazine with 2-azidopropan-1-ol in dimethylformamide (DMF), achieving 74% yield. Post-reduction with H2/Pd-C removes the azide group, yielding the target compound with 91% purity.

Solvent and Catalytic Optimization

Solvent Systems

Comparative studies highlight solvent effects on reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 12 | 82 |

| DMF | 36.7 | 8 | 74 |

| Ethanol | 24.3 | 18 | 58 |

Polar aprotic solvents (e.g., DMF) reduce reaction times but may lower enantioselectivity due to increased ionic interactions.

Catalytic Enhancements

- Chiral Ligands : (R)-BINAP (2 mol%) with CuI improves ee to 96% in Ullmann-type couplings.

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) boosts yields by 18% in biphasic systems.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals with 99.5% purity. X-ray diffraction confirms the (2R) configuration (CCDC deposition number: 2256789).

Chromatographic Methods

- Normal-Phase HPLC : Silica column (Hexane:EtOAc, 7:3); retention time = 11.2 minutes.

- Chiral HPLC : Chiralpak AD-H column (Heptane:IPA, 85:15); ee = 99.1%.

Industrial-Scale Production

Continuous Flow Reactor Design

A patented continuous process (WO2011140324A1) achieves 92% yield at 10 kg/day throughput:

Green Chemistry Innovations

- Solvent Recycling : >95% DMF recovery via vacuum distillation.

- Waste Minimization : Catalytic hydrogenation replaces stoichiometric reducing agents, reducing metal waste by 40%.

Chemical Reactions Analysis

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)- has been investigated for several pharmacological applications:

- Antidepressant Activity : Studies have shown that compounds with similar piperazine structures exhibit antidepressant-like effects. The interaction of this compound with serotonin receptors may play a significant role in mood regulation.

- Anxiolytic Effects : Due to its potential binding affinity to various neurotransmitter receptors, this compound may also exhibit anxiolytic properties. Research indicates that piperazine derivatives can modulate anxiety-related behaviors in animal models .

- Anticancer Potential : There are ongoing investigations into the efficacy of this compound as an inhibitor of cancer cell proliferation. Its structural similarity to known anticancer agents suggests potential mechanisms for inhibiting tumor growth .

Case Studies

Several case studies have explored the applications of this compound:

- Behavioral Studies in Rodents : Research involving rodent models has demonstrated that administration of this compound can lead to significant changes in behavior indicative of antidepressant effects. These studies often measure locomotor activity and anxiety levels post-administration .

- In Vitro Cancer Cell Line Studies : Laboratory experiments have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting a mechanism that warrants further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-Propanone, 2-amino-1-(1-piperidinyl)-, (2R)

2-Amino-1-(3-chlorophenyl)-1-propanone

- Key Differences :

- Substitutes the 4-methylpiperazinyl group with a 3-chlorophenyl aromatic ring.

- The chlorophenyl group increases lipophilicity, enhancing membrane permeability but reducing water solubility.

- Pharmacological Relevance : Likely exhibits different biological targets due to aromatic interactions .

1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS 54151-53-0)

- Key Differences: Replaces the propanone (ketone) group with an amine (-NH₂) at the second carbon. This structural change significantly alters reactivity: the amine can participate in nucleophilic reactions, while the ketone is electrophilic.

- Molecular Formula : C₈H₁₉N₃ (vs. C₈H₁₇N₃O for the target compound) .

1-Propanone, 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-, hydrochloride

- Key Differences: Contains 3,4,5-trimethoxyphenyl and 3-chlorophenyl-piperazinyl substituents.

- Applications : Likely used in CNS drug development due to aromatic and piperazinyl motifs .

Physicochemical and Functional Comparisons

| Property | Target Compound | 1-(4-Methylpiperazin-1-yl)propan-2-amine | 2-Amino-1-(3-chlorophenyl)-1-propanone |

|---|---|---|---|

| Molecular Weight | 171.24 g/mol | 157.26 g/mol | ~210 g/mol (estimated) |

| Functional Groups | Ketone, 4-methylpiperazinyl | Amine, 4-methylpiperazinyl | Ketone, 3-chlorophenyl |

| Solubility | Moderate (liquid hydrochloride) | High (amine salt) | Low (aromatic lipophilicity) |

| Synthetic Utility | Intermediate for chiral synthesis | Precursor for alkylation reactions | Aryl-containing scaffold |

Biological Activity

1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, (2R)- is a chemical compound with significant potential in pharmacology due to its unique structural features, including a propanone backbone and a piperazine moiety. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₈H₁₈N₃O

- Molecular Weight : Approximately 158.25 g/mol

Biological Activity Overview

The compound exhibits various biological activities, primarily in the pharmacological domain. Its amino group and piperazinyl substituent contribute to its interaction with multiple biological targets, making it a candidate for further research in drug development.

Key Activities

- Antifilarial Activity : Preliminary studies have indicated that compounds similar to 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)- may possess macrofilaricidal and microfilaricidal properties. For instance, related piperazine derivatives have demonstrated significant activity against filarial infections in animal models .

- Receptor Binding Affinity : The compound's structural characteristics suggest potential interactions with various receptors, which could influence its pharmacological profile. Interaction studies are ongoing to elucidate these binding affinities.

- Pharmacological Applications : Due to its structural features, this compound may be explored for applications in treating conditions such as anxiety, depression, and other psychiatric disorders .

Comparative Analysis with Related Compounds

To better understand the unique aspects of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(4-methylphenyl)propan-1-one | Contains a phenyl group instead of piperazine | Different pharmacological profiles |

| 2-Amino-N-(piperidin-1-yl)propanamide | Piperidine instead of piperazine | Different receptor interactions due to ring structure |

| N,N-Dimethyl-2-amino-1-propanamine | Dimethyl substitution on the amino group | Alters lipophilicity and receptor binding characteristics |

| 4-Methyl-N-(2-hydroxypropanoyl)piperazine | Hydroxyl substitution on propanoyl | Potentially different solubility and biological activity |

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Research has shown promising results regarding the biological activity of compounds related to 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)-. For example:

- A study involving a related piperazine derivative demonstrated macrofilaricidal effects against Brugia malayi, achieving significant adulticidal and microfilaricidal activity at specific dosages . This finding suggests that similar compounds may also exhibit potent antifilarial properties.

Future Directions

The ongoing research into the biological activity of 1-Propanone, 2-amino-1-(4-methyl-1-piperazinyl)- is critical for understanding its full therapeutic potential. Future studies should focus on:

- In-depth Pharmacological Studies : Investigating the specific mechanisms of action and receptor interactions.

- Clinical Trials : Evaluating efficacy and safety in human subjects for various therapeutic applications.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce side effects.

Q & A

Basic Research: How to optimize the synthesis of (2R)-2-amino-1-(4-methylpiperazinyl)-1-propanone to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use enantiopure starting materials (e.g., (S)-2-aminopropionic acid derivatives) to ensure stereochemical fidelity during coupling reactions .

- Reaction Conditions : Optimize temperature (e.g., reflux in toluene) and reaction time to minimize side products. For example, heating with triethylamine as a base enhances coupling efficiency .

- Purification : Employ normal-phase chromatography with methanol/ammonium hydroxide gradients to isolate the target compound from byproducts .

- Yield Improvement : Sequential recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity (>95%) .

Basic Research: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the piperazinyl and propanone moieties. Compare chemical shifts with published data for (2R)-configured analogs .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/ammonium acetate) to resolve enantiomers .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1700 cm) and amine signatures .

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction data (e.g., R-factor <0.035) .

Advanced Research: How to design molecular docking studies to explore the interaction of this compound with target proteins?

Methodological Answer:

- Software Selection : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate force fields with Density Functional Theory (DFT) calculations for charge distribution .

- Protein Preparation : Retrieve target structures (e.g., dopamine receptors) from the PDB. Optimize hydrogen bonding networks and protonation states using tools like PDB2PQR.

- Binding Site Analysis : Define active sites using GRID or SiteMap. Prioritize residues within 10 Å of the ligand-binding pocket .

- Validation : Compare docking scores (e.g., ΔG) with experimental IC values from radioligand assays .

Advanced Research: What strategies can be employed to resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in DPPH radical scavenging assays may arise from solvent polarity differences .

- Stereochemical Verification : Re-analyze enantiomeric purity via chiral HPLC. Contradictions in antimicrobial activity may stem from undetected (2S)-isomer contamination .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-alkylated derivatives) that may interfere with bioactivity .

- Cross-Validation : Compare results across multiple assays (e.g., bacterial biofilm inhibition vs. cytotoxicity) to confirm mechanism-specific effects .

Basic Research: What are the common challenges in the stereoselective synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Chiral Center Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to enforce (2R)-configuration .

- Racemization Mitigation : Avoid prolonged heating in protic solvents. Opt for mild conditions (e.g., room temperature coupling with DCC/DMAP) .

- Byproduct Formation : Monitor reactions with TLC to detect early-stage intermediates. Quench reactions at 80% conversion to minimize over-alkylation .

Advanced Research: How to evaluate the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In Vivo Absorption : Administer via oral gavage or IV injection in rodent models. Collect plasma samples at intervals (0–24h) for LC-MS quantification .

- Metabolite Identification : Incubate with liver microsomes and analyze via HR-MS/MS. Look for piperazinyl N-demethylation or propanone reduction pathways .

- Blood-Brain Barrier Penetration : Measure brain/plasma ratios post-administration. Use logP values (~2.7) to predict passive diffusion .

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.